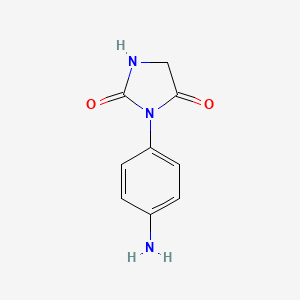

3-(4-Aminophenyl)imidazolidine-2,4-dione

Description

Significance of the Imidazolidine-2,4-dione Core Structure in Heterocyclic Chemistry

The imidazolidine-2,4-dione, or hydantoin (B18101), core is a versatile heterocyclic scaffold of considerable interest in organic and medicinal chemistry. nih.govnih.gov Its structure, a five-membered ring containing two nitrogen atoms and two carbonyl groups, provides a unique combination of features that contribute to its significance. researchgate.netnih.gov The presence of two hydrogen bond donors (at N-1 and N-3) and two hydrogen bond acceptors (the carbonyl oxygens) allows for multiple points of interaction with biological targets. nih.gov

Furthermore, the hydantoin ring possesses several positions (N-1, N-3, and C-5) that can be readily substituted, enabling the creation of large libraries of diverse derivatives. nih.govnih.gov This structural versatility allows chemists to fine-tune the steric, electronic, and physicochemical properties of the molecule to optimize its biological activity. google.com The stability of the hydantoin ring, coupled with its diverse functionalization potential, makes it an ideal building block for the synthesis of complex molecules, including drugs and natural products. organic-chemistry.org

Historical Context and Evolution of Research on Substituted Imidazolidine-2,4-diones

The history of imidazolidine-2,4-dione, or hydantoin, dates back to 1861, when it was first isolated by Adolf von Baeyer during his research on uric acid. researchgate.netresearchgate.netnih.gov He named the compound hydantoin after obtaining it through the hydrogenation of allantoin. researchgate.netnih.gov A significant advancement in the synthesis of substituted hydantoins came in 1873 when Friedrich Urech developed a method to produce 5-methylhydantoin (B32822) from alanine (B10760859) sulfate (B86663) and potassium cyanate (B1221674). researchgate.netresearchgate.net This method, now known as the Urech hydantoin synthesis, involves the reaction of an amino acid with a cyanate to form an intermediate hydantoic acid, which is then cyclized. mdpi.comresearchgate.net

Another pivotal development was the Bucherer–Bergs reaction, reported by Hans Theodor Bucherer and Eduard Bergs in the early 20th century. researchgate.netorganic-chemistry.orgnih.gov This multicomponent reaction, which synthesizes 5-substituted hydantoins from a ketone or aldehyde, ammonium (B1175870) carbonate, and potassium cyanide, became a cornerstone in hydantoin chemistry due to its convenience and broad applicability. organic-chemistry.orgnih.gov The cyclic structure of hydantoins was definitively confirmed by Dorothy Hahn in 1913. researchgate.net These foundational discoveries paved the way for extensive research into the synthesis and application of a vast array of substituted imidazolidine-2,4-diones. mdpi.com

Overview of Research Trajectories for Imidazolidine-2,4-dione Derivatives

Research into imidazolidine-2,4-dione derivatives has followed multiple trajectories, largely driven by their wide spectrum of biological activities. researchgate.netnih.gov A significant area of investigation has been in the development of anticonvulsant drugs, with phenytoin (B1677684) being a classic example of a hydantoin-based antiepileptic medication. researchgate.net The structural similarities of new synthetic hydantoins to established drugs like phenytoin often provide the impetus for their pharmacological evaluation. researchgate.net

Beyond their use as anticonvulsants, research has demonstrated that hydantoin derivatives possess a remarkable range of pharmacological properties, including:

Anticancer activity: Derivatives have been synthesized and evaluated as inhibitors of Bcl-2 proteins and for their cytotoxic effects against various cancer cell lines, including breast cancer. nih.govmdpi.comnih.gov

Antimicrobial and Antiviral properties: The hydantoin scaffold is a component of antimicrobial agents like nitrofurantoin (B1679001) and has been incorporated into compounds tested against various bacteria and viruses. ijacskros.comnih.gov

Anti-inflammatory and Analgesic effects: Certain hydantoin derivatives have been shown to have antinociceptive effects, likely mediated by anti-inflammatory mechanisms. researchgate.net

Enzyme inhibition: Substituted hydantoins have been investigated as inhibitors for various enzymes, including lymphoid-specific tyrosine phosphatase (LYP).

Agrochemicals: The hydantoin structure is also found in some fungicides and herbicides. nih.gov

Modern research often focuses on creating hybrid molecules, where the hydantoin scaffold is combined with other pharmacophores to enhance biological activity. mdpi.com The development of efficient, one-pot, and microwave-assisted synthesis methods continues to facilitate the exploration of new derivatives. researchgate.net

Specific Contextualization of 3-(4-Aminophenyl)imidazolidine-2,4-dione within this Chemical Class

The compound this compound is a specific derivative of the hydantoin core, characterized by the presence of a 4-aminophenyl group attached to the nitrogen atom at position 3 of the heterocyclic ring. This substitution pattern places it within the class of N-3-aryl hydantoins.

While extensive research on this exact molecule is not widely detailed in the surveyed literature, its structure is significant. The synthesis of a closely related compound, 3-(4-amino-phenyl)-5,5-diphenyl imidazolidine-2,4-dione, has been reported. researchgate.net This synthesis was achieved through the reaction of 5,5-diphenylhydantoin with p-chloroaniline in the presence of potassium hydroxide (B78521) in ethanol, followed by reflux. researchgate.net It is plausible that this compound could be synthesized through similar N-arylation methods, for instance, by reacting imidazolidine-2,4-dione with a suitable 4-aminophenylating agent or a protected aniline (B41778) derivative followed by deprotection. A general method for synthesizing N3-aryl hydantoins involves the copper acetate-promoted N-arylation of the hydantoin ring with boronic acids. organic-chemistry.org

The presence of the 4-aminophenyl group is of particular interest. The amino group provides a site for further chemical modification, allowing for the potential creation of more complex derivatives or for conjugation to other molecules. Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have been studied for their activity at serotonin (B10506) transporters, indicating that aryl substituents on the hydantoin ring can play a crucial role in directing the molecule's biological targets. nih.gov The aminophenyl moiety could, therefore, serve as a key pharmacophoric element or as a versatile chemical handle for developing new compounds with specific biological activities. Further research would be necessary to elucidate the specific properties and potential applications of this compound.

Data Tables

Table 1: Key Historical Developments in Imidazolidine-2,4-dione Research

| Year | Discovery/Development | Researcher(s) | Significance |

| 1861 | First isolation of hydantoin | Adolf von Baeyer | Foundational discovery of the core scaffold. researchgate.netresearchgate.netnih.gov |

| 1873 | Urech hydantoin synthesis | Friedrich Urech | First synthesis of a substituted hydantoin from an amino acid. researchgate.netresearchgate.net |

| 1913 | Confirmation of cyclic structure | Dorothy Hahn | Elucidated the correct chemical structure of hydantoins. researchgate.net |

| 1929 | Bucherer-Bergs reaction | Eduard Bergs (patent) | Development of a key multi-component synthesis method. nih.gov |

| 1934 | Elaboration of Bucherer-Bergs reaction | Hans T. Bucherer | Expanded the scope and understanding of this important reaction. nih.gov |

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Imidazolidine-2,4-dione (Hydantoin) | C₃H₄N₂O₂ | 100.08 | Unsubstituted core scaffold. researchgate.net |

| 5-(4-Chlorophenyl)imidazolidine-2,4-dione | C₉H₇ClN₂O₂ | 210.62 | Chlorophenyl group at C-5. |

| 3-(4-Fluorophenyl)imidazolidine-2,4-dione | C₉H₇FN₂O₂ | 194.17 | Fluorophenyl group at N-3. |

| 3-Amino-5,5-diphenylimidazolidine-2,4-dione | C₁₅H₁₃N₃O₂ | 267.28 | Amino group at N-3, two phenyl groups at C-5. |

| 3-(4-Aminophenyl)-5,5-diphenylimidazolidine-2,4-dione | C₂₁H₁₇N₃O₂ | 355.38 | Aminophenyl group at N-3, two phenyl groups at C-5. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWBHPJKSGGQQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 4 Aminophenyl Imidazolidine 2,4 Dione and Its Analogues

Established Synthetic Pathways for Imidazolidine-2,4-dione Core Structures

The imidazolidine-2,4-dione, or hydantoin (B18101), ring is a pivotal structure in medicinal chemistry. edu.krd Its synthesis has been accomplished through several reliable pathways that allow for the creation of a wide array of derivatives. These methods often involve the cyclization of open-chain precursors or multi-component reactions that build the heterocyclic system in a single step.

Cyclization reactions are a cornerstone of hydantoin synthesis, typically involving the formation of the five-membered ring from a ureido (carbamoyl) precursor.

One of the earliest and most classic methods is the Urech synthesis , which involves the reaction of an amino acid with potassium cyanate (B1221674) to form a hydantoic acid intermediate. researchgate.net This intermediate is then cyclized, usually under acidic conditions with hydrochloric acid, to yield the corresponding 5-monosubstituted hydantoin. researchgate.net

Another common approach involves the cyclization of α-amino acid amides or esters. researchgate.netorganic-chemistry.org For instance, reacting α-amino methyl ester hydrochlorides with carbamates can produce ureido derivatives, which subsequently cyclize under basic conditions to form 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins. organic-chemistry.org Similarly, α-amino acid amides can be cyclized using reagents like triphosgene, which proceeds through a reactive isocyanate intermediate to form the hydantoin product. researchgate.net

The table below summarizes key cyclization strategies for forming the hydantoin core.

| Method | Starting Materials | Key Reagents | Product Type | Reference(s) |

| Urech Synthesis | Amino Acid | Potassium Cyanate, HCl | 5-Substituted Hydantoins | researchgate.net |

| From α-Amino Esters | α-Amino Methyl Ester Hydrochloride | Carbamates, Base | 3,5-Disubstituted Hydantoins | organic-chemistry.org |

| From α-Amino Amides | α-Amino Acid Amide | Triphosgene | 5-Substituted Hydantoins | researchgate.net |

| From Propargylic Ureas | Propargylic Urea (B33335) | BEMP (Phosphazene Base) | Imidazolidin-2-ones | acs.org |

The Knoevenagel condensation is a powerful tool for introducing an exocyclic double bond at the C5 position of the hydantoin ring, which is a common feature in many biologically active analogues. sci-hub.senih.gov This reaction involves the condensation of an active methylene (B1212753) compound—in this case, the hydantoin ring itself—with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). sci-hub.se

This approach has been used to synthesize a variety of 5-arylidene hydantoins. For example, subjecting a parent hydantoin to a Knoevenagel condensation with different benzaldehydes can produce a range of penultimate products ready for further derivatization. researchgate.netresearchgate.net The resulting α,β-unsaturated product serves as a versatile intermediate for subsequent reactions. sci-hub.se

The following table provides examples of Knoevenagel condensation for C5-substitution.

| Hydantoin Reactant | Aldehyde/Ketone | Catalyst | Resulting Structure | Reference(s) |

| Hydantoin | Benzaldehyde | Piperidine/Pyridine | 5-Benzylidenehydantoin | researchgate.netresearchgate.net |

| Hydantoin | Various Aromatic Aldehydes | Not Specified | 5-Arylidenehydantoins | researchgate.net |

| 2-Methyl-thiazolo[4,5-b]pyrazine | Various Aldehydes | Not Specified | Olefin-linked products | nih.gov |

One-pot and multi-component reactions (MCRs) are highly efficient for generating diverse libraries of hydantoin derivatives, as they combine multiple synthetic steps into a single operation without isolating intermediates. researchgate.netekb.eg

The Bucherer–Bergs reaction is a prominent example of a one-pot, four-component synthesis. nih.gov It traditionally involves reacting a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate (or a source of ammonia (B1221849) and carbon dioxide) to produce 5,5-disubstituted hydantoins. researchgate.netnih.govnih.gov This method is valued for its simplicity and convenience in creating sterically hindered quaternary centers at the C5 position. nih.gov

Modern variations of one-pot syntheses have also been developed. For example, a three-component condensation of arylglyoxals, acetylacetone, and urea can yield substituted imidazolin-2-ones. researchgate.net Another approach involves the solvent-free reaction of an amino acid and urea at high temperatures to produce 5-substituted imidazolidine-2,4-diones. edu.krd These methods offer advantages in terms of efficiency, reduced waste, and the ability to rapidly access a wide range of structurally diverse molecules. edu.krdresearchgate.net

| One-Pot Method | Key Components | General Product | Reference(s) |

| Bucherer-Bergs Reaction | Ketone/Aldehyde, KCN, (NH₄)₂CO₃ | 5,5-Disubstituted Hydantoins | researchgate.netnih.govnih.gov |

| Solvent-Free Synthesis | Amino Acid, Urea | 5-Substituted Hydantoins | edu.krd |

| Ugi/Cyclization Sequence | Aldehyde, Amine, Isocyanide, Carboxylic Acid | N1, N3-Substituted Hydantoins | organic-chemistry.org |

| Tandem α-Amination/Arylation | Silyl Ketene Acetal, Azocarboxamide, Base | 5,5-Disubstituted Hydantoins | bris.ac.uk |

Targeted Synthesis of 3-(4-Aminophenyl)imidazolidine-2,4-dione and its N3-Substituted Analogues

The specific synthesis of this compound and related N3-substituted analogues requires methods that can regioselectively introduce substituents onto the N3 nitrogen of the hydantoin ring. Nucleophilic substitution and Mannich reactions are two primary strategies employed for this purpose.

Introducing aryl or alkyl groups at the N3 position of the hydantoin ring is commonly achieved through nucleophilic substitution reactions. A significant challenge is achieving regioselectivity, as the N1 position is also a potential site for substitution.

The Chan-Lam coupling reaction has emerged as a highly effective method for the N-arylation of hydantoins. A study demonstrated that a combination of CuF₂ in methanol (B129727) can mediate an efficient and highly regioselective N-arylation at the N3 position with various aryl and heteroaryl boronic acids. organic-chemistry.org This reaction proceeds under mild, ligand-free, and base-free conditions at room temperature, making it a practical and scalable approach. organic-chemistry.org This method could be directly applied to synthesize this compound by using a protected aminophenylboronic acid.

More traditional N-alkylation methods often involve reacting the hydantoin with an alkyl halide in the presence of a base like sodium hydride in a polar aprotic solvent such as DMF. researchgate.net However, these conditions can sometimes lead to a mixture of N1 and N3 substituted products, requiring careful optimization and chromatographic separation. researchgate.net

The synthesis of 3-(4-amino-phenyl)-5,5-diphenyl imidazolidine-2,4-dione has been achieved via a nucleophilic substitution reaction starting with p-chloroaniline, which produces the target compound after the reaction. researchgate.net

| Reaction Type | Hydantoin Substrate | Reagents | Key Features | Reference(s) |

| Chan-Lam Coupling | Hydantoins | Aryl/Heteroaryl Boronic Acids, CuF₂, MeOH | Exclusive N3-arylation, mild conditions | organic-chemistry.org |

| N-Alkylation | 5-Benzylidenehydantoin | Benzyl Bromide, NaH, DMF | Can produce mixtures of N1/N3 products | researchgate.net |

| Nucleophilic Substitution | 5,5-Diphenylhydantoin | p-Chloroaniline, KOH, Ethanol | One-pot synthesis of N3-arylhydantoin | researchgate.net |

The Mannich reaction is a three-component condensation reaction that provides a powerful method for the N-aminomethylation of acidic compounds, including the N3-H of the hydantoin ring. This reaction typically involves an active hydrogen compound (hydantoin), formaldehyde (B43269) (or paraformaldehyde), and a primary or secondary amine.

This strategy has been successfully used to prepare new derivatives of 3-substituted 5,5-diphenyl imidazolidine-2,4-dione. researchgate.net In this one-pot procedure, the N3 position of the hydantoin ring is derivatized through a Mannich reaction with paraformaldehyde and various substituted anilines. researchgate.net This approach allows for the direct introduction of an aminomethyl group at the N3 position, providing a straightforward route to a diverse set of analogues.

Similarly, Mannich bases of 5-arylidene-2-thiohydantoins have been synthesized, demonstrating the versatility of this reaction for modifying the N3 position of the hydantoin scaffold and its thio-analogs. researchgate.net

| Reactants | Product | Reference(s) |

| 5,5-Diphenyl imidazolidine-2,4-dione, Paraformaldehyde, Substituted Anilines | 3-[(Substituted-anilino)methyl]-5,5-diphenyl imidazolidine-2,4-dione | researchgate.net |

| 5-Arylidene-2-thiohydantoin, Formaldehyde, Amine | 3-(Aminomethyl)-5-arylidene-2-thiohydantoin | researchgate.net |

Strategic Incorporation of Aminophenyl Moieties

The introduction of the 4-aminophenyl group at the N-3 position of the imidazolidine-2,4-dione ring is a key synthetic step that defines the target molecule. A common and effective strategy involves a two-step process starting with a nitro-substituted precursor.

First, an appropriate starting material, such as an α-amino acid or its ester, is reacted with 4-nitrophenyl isocyanate. This reaction forms an N-(4-nitrophenyl)ureido intermediate, which then undergoes acid-catalyzed cyclization to yield 3-(4-nitrophenyl)imidazolidine-2,4-dione.

The crucial second step is the reduction of the nitro group to an amine. This transformation is typically achieved using standard reducing agents. For instance, chemical reduction using zinc powder in the presence of calcium chloride and an ethanol/water solvent system can be employed to convert the nitrophenyl group to the corresponding aminophenyl group. researchgate.net Another common method involves catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This two-step approach allows for the clean and efficient incorporation of the 4-aminophenyl moiety. researchgate.netresearchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The synthesis of imidazolidine-2,4-diones has benefited significantly from such advancements.

Microwave-Assisted Synthesis in Imidazolidine-2,4-dione Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ucl.ac.beresearchgate.net This technique has been successfully applied to the synthesis of various hydantoin derivatives. ucl.ac.bearkat-usa.org For example, the Biltz synthesis of phenytoin (B1677684) (5,5-diphenylhydantoin) from benzil (B1666583) and urea has been shown to be more efficient under microwave irradiation. ucl.ac.be Similarly, microwave activation is a highly effective method for the synthesis of 3-alkylated phenytoin derivatives. ucl.ac.beresearchgate.net The synthesis of cycloalkanespirohydantoins from cycloalkanones, potassium cyanide, and ammonium carbonate also shows improved yields and reduced reaction times (e.g., 8 minutes) under microwave conditions at temperatures between 110 and 130 °C. arkat-usa.org This methodology can be extrapolated to the synthesis of this compound, potentially accelerating the cyclization step of the ureido intermediate. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Spirohydantoin Synthesis

| scienceReactants | thermostatMethod | scheduleTime | percentYield | articleReference |

|---|---|---|---|---|

| Cyclooctanone, KCN, (NH4)2CO3 | Thermal | Not Specified | 100% | arkat-usa.org |

| Cyclooctanone, KCN, (NH4)2CO3 | Microwave | 8 min | 94% | arkat-usa.org |

| Cycloheptanone, KCN, (NH4)2CO3 | Thermal | Not Specified | 87% | arkat-usa.org |

| Cycloheptanone, KCN, (NH4)2CO3 | Microwave | 8 min | 97% | arkat-usa.org |

| Benzil, Urea | Thermal | Not Specified | <55% | ucl.ac.be |

| Benzil, Urea | Microwave | 30 min (pulsed) | Yield Improvement | ucl.ac.be |

Catalyst Systems and Reaction Optimization

The choice of catalyst is critical for optimizing the synthesis of imidazolidine-2,4-diones. Both acid and base catalysis are commonly employed. For instance, the cyclization of ureido derivatives to form the hydantoin ring is often facilitated under basic conditions. organic-chemistry.org

Metal catalysts also play a significant role. Copper(II) acetate (B1210297) has been used to promote the N-arylation of hydantoins with boronic acids, providing a direct route to N-3 aryl-substituted hydantoins. organic-chemistry.orgsrrjournals.com This method offers excellent yields and regioselectivity for preparing N-arylated hydantoins under mild, ligand-free conditions at room temperature. organic-chemistry.org More recently, palladium(II) trifluoroacetate (B77799) has been shown to catalyze the C-arylation of N,N-disubstituted hydantoins. organic-chemistry.org For multicomponent reactions like the Bucherer-Bergs synthesis, magnetic nanoparticles such as Fe3O4-chitosan have been developed as robust and reusable catalysts. nih.gov

Derivatization at Other Positions of the Imidazolidine-2,4-dione Ring

The versatility of the imidazolidine-2,4-dione scaffold lies in its potential for functionalization at multiple positions, allowing for the generation of diverse chemical libraries. rsc.org

Functionalization at C5 Position

The C5 position of the imidazolidine-2,4-dione ring is a common site for introducing structural diversity. The substitution pattern at this position is often determined by the choice of the initial carbonyl compound in a multicomponent reaction like the Bucherer-Bergs synthesis, which uses a ketone or aldehyde, cyanide, and ammonium carbonate. arkat-usa.orgnih.govresearchgate.net For example, using different aromatic aldehydes allows for the synthesis of various 5-aryl-substituted hydantoins. mdpi.com

Another approach involves the reaction of α-amino acids with isocyanates. mdpi.com For instance, reacting C-4-methylphenylglycine with phenyl isocyanate yields 3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione. mdpi.com Furthermore, 5-methylene hydantoins can serve as intermediates for further functionalization, such as conversion to 5-aminomethyl-substituted hydantoins. nih.gov

Table 2: Examples of C5-Substituted Imidazolidine-2,4-diones

| scienceCompound Name | biotechKey Precursors | constructionSynthetic Method | articleReference |

|---|---|---|---|

| 5,5-Diphenylhydantoin (Phenytoin) | Benzil, Urea | Biltz Synthesis | ucl.ac.be |

| 5-Methyl-5-phenylimidazolidine-2,4-dione | Acetophenone, KCN, (NH4)2CO3 | Bucherer-Bergs Synthesis | rsc.org |

| (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | C-4-Methylphenylglycine, Phenyl isocyanate | Reaction of amino acid with isocyanate | mdpi.com |

| Cyclopentanespiro-5-hydantoin | Cyclopentanone, KCN, (NH4)2CO3 | Microwave-assisted Bucherer-Bergs | arkat-usa.org |

Modification of the Imidazolidine (B613845) Ring Nitrogen Atoms (N1, N3)

Both nitrogen atoms (N1 and N3) of the imidazolidine ring are amenable to modification, although the N3 position is generally more reactive. As the target compound is already substituted at the N3 position, further derivatization could occur at the N1 position. Alkylation of the N1 position can be achieved using various alkylating agents in the presence of a base. For instance, spirohydantoins can be alkylated at the N1 position with bromoalkyl compounds like 1-(4-bromobutyl) or 1-(5-bromopentyl) groups. mdpi.com

The N3 position is typically substituted by reacting an α-amino acid or ester with a corresponding isocyanate, as seen in the synthesis of 3-phenyl-5-aryl-imidazolidine-2,4-diones from C-arylglycines and phenyl isocyanate. mdpi.com Copper-catalyzed N-arylation with boronic acids is also a powerful method for introducing aryl groups specifically at the N3 position. organic-chemistry.orgsrrjournals.com These modifications are crucial for tuning the molecule's properties for various applications.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Spectroscopic Analysis for Confirmation of Molecular Architecture

Spectroscopic methods are fundamental in confirming the molecular structure of 3-(4-Aminophenyl)imidazolidine-2,4-dione by providing detailed information about its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environments of protons (¹H) and carbon atoms (¹³C) within a molecule. For derivatives of imidazolidine-2,4-dione, ¹H NMR spectra are instrumental in identifying the signals corresponding to the aromatic protons of the phenyl group and the protons of the imidazolidine (B613845) ring. nih.govresearchgate.net The chemical shifts and coupling constants of these protons provide insights into their connectivity and spatial arrangement. nih.gov In related 3-phenyl-5-aryl-imidazolidine-2,4-diones, the hydrogen on the C5 of the hydantoin (B18101) ring typically appears as a singlet. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The spectra of imidazolidine-2,4-dione derivatives clearly show distinct signals for the carbonyl carbons (C2 and C4) in the heterocyclic ring, the C5 carbon, and the carbons of the phenyl substituent. nih.gov The chemical shifts of these carbons are indicative of their electronic environment.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Imidazolidine-2,4-dione Derivatives

| Nucleus | Chemical Shift (ppm) Range | Assignment |

| ¹H | 6.9 - 7.5 | Aromatic protons |

| ¹H | ~5.3 - 5.5 | C5-H of imidazolidine ring |

| ¹H | ~8.8 - 9.2 | N-H of imidazolidine ring |

| ¹³C | ~172 | C2 (Carbonyl) |

| ¹³C | ~156 | C4 (Carbonyl) |

| ¹³C | ~60 | C5 |

| ¹³C | 127 - 138 | Aromatic carbons |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is based on structurally similar compounds found in the literature. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectra of hydantoin derivatives exhibit characteristic absorption bands. nih.govresearchgate.net The presence of the two carbonyl groups (C=O) in the imidazolidine-2,4-dione ring is confirmed by strong absorption bands typically observed in the region of 1700-1780 cm⁻¹. nih.gov The N-H stretching vibrations of the amine group and the imidazolidine ring are expected to appear as distinct bands in the 3200-3400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present, further confirming the phenyl substituent.

Table 2: Characteristic IR Absorption Bands for Imidazolidine-2,4-dione Derivatives

| Functional Group | Wavenumber (cm⁻¹) Range | Description |

| N-H (Amine & Imide) | 3200 - 3400 | Stretching vibration |

| C-H (Aromatic) | 3000 - 3100 | Stretching vibration |

| C=O (Carbonyl) | 1700 - 1780 | Stretching vibration |

| C=C (Aromatic) | 1450 - 1600 | Stretching vibration |

Note: The data is based on characteristic ranges for the functional groups present and data from similar compounds. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining information about the fragmentation pattern of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern provides valuable structural information by showing how the molecule breaks apart under ionization. For related imidazolidine-2,4-dione derivatives, common fragmentation pathways involve the cleavage of the substituents from the heterocyclic ring. nih.gov

Solid-State Structural Determination

The solid-state structure of a compound provides definitive information about the arrangement of atoms in the crystalline lattice.

X-ray Crystallography for Crystalline Arrangement and Bond Parameters

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. For related imidazolidine-2,4-dione derivatives, X-ray diffraction studies have revealed detailed information about their molecular geometry and crystal packing. nih.govresearchgate.net Such an analysis for this compound would definitively confirm its molecular structure and provide insights into its solid-state properties. For instance, in the crystal structure of 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione, the five-membered ring is nearly planar, and the molecule exhibits intermolecular N—H⋯O hydrogen bonds. researchgate.net

Chromatographic Purity Assessment in Research Contexts

In a research setting, assessing the purity of a synthesized compound is critical. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. A developed HPLC method can separate the target compound from any impurities or starting materials. nih.gov The purity is determined by the relative area of the peak corresponding to this compound in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

Computational and Theoretical Chemistry Studies on the Imidazolidine 2,4 Dione System

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the behavior of molecules at the atomic and subatomic levels. For 3-(4-Aminophenyl)imidazolidine-2,4-dione, these calculations can elucidate its stability, electronic properties, and the nature of its chemical bonds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to study imidazolidine-2,4-dione (also known as hydantoin) derivatives. edu.krddoaj.org DFT methods are employed to perform geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. This optimized structure is crucial as it represents the most probable conformation of the molecule in the gas phase.

For this compound, DFT calculations would involve optimizing the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the aminophenyl group relative to the imidazolidine-2,4-dione ring. Studies on related phenyl-substituted imidazolidinones have utilized DFT to confirm molecular structures determined by spectroscopic techniques and X-ray crystallography. researchgate.netmdpi.com Furthermore, DFT is used to calculate the total energy of the molecule, which is a key parameter in assessing its stability. edu.krd

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich aminophenyl group, while the LUMO would likely be centered on the imidazolidine-2,4-dione ring, which contains electron-withdrawing carbonyl groups. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. aimspress.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Heterocyclic System

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap (ΔE) | -4.83 |

This table shows representative calculated HOMO and LUMO energies for a quinoline (B57606) system, illustrating the concept of the energy gap. scirp.org A similar approach would be used for this compound.

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule. aimspress.com It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, red or yellow colors indicate negative potential (electron-rich areas), while blue indicates positive potential (electron-poor areas).

In the case of this compound, an MEP map would likely show negative potential around the two carbonyl oxygen atoms of the imidazolidine-2,4-dione ring and the nitrogen atom of the amino group, as these are highly electronegative atoms. nih.gov Conversely, the hydrogen atoms of the amino group and the N-H group of the imidazolidine (B613845) ring would exhibit a positive potential. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and binding to biological targets. researchgate.net

Tautomerism and Conformational Analysis

The structural dynamics of this compound, including its ability to exist in different isomeric forms (tautomers) and spatial arrangements (conformations), are key to its chemical behavior.

Stability Assessment of Keto-Enol Tautomers

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. masterorganicchemistry.com Imidazolidine-2,4-dione, as a diketone, can theoretically exist in keto and enol forms. mdpi.com In keto-enol tautomerism, a proton moves from an alpha-carbon to a carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond. libretexts.org

For most simple carbonyl compounds, the keto form is significantly more stable and thus predominates at equilibrium. orientjchem.org However, factors such as conjugation, intramolecular hydrogen bonding, and aromaticity can stabilize the enol form. libretexts.orgyoutube.com In the imidazolidine-2,4-dione ring system, the diketo form is generally the most stable. edu.krd Computational studies on related heterocyclic systems use DFT to calculate the energies of different tautomers to determine their relative stabilities. edu.krdorientjchem.org The solvent can also play a significant role, with polar solvents often favoring the more polar keto tautomer. mdpi.comorientjchem.org

Table 2: Example of Solvent Effects on Tautomeric Equilibrium for 3-phenyl-2,4-pentanedione

| Solvent | Dielectric Constant (ε) | ΔE (Keto-Enol) (kcal/mol) | Predominant Form |

| Gas Phase | 1.00 | -17.89 | Keto |

| Cyclohexane | 2.20 | -17.34 | Keto |

| Methanol (B129727) | 32.60 | -16.55 | Keto |

| Water | 78.40 | -16.50 | Keto |

This table presents DFT-calculated energy differences for the keto-enol tautomers of a related dicarbonyl compound, 3-phenyl-2,4-pentanedione, showing the consistent preference for the keto form across different environments. orientjchem.org

Energetic Landscape and Preferred Conformations

Computational methods can map the energetic landscape by calculating the molecule's energy for different dihedral angles of this bond. The resulting potential energy surface reveals the most stable, low-energy conformations (energy minima) and the energy barriers to rotation (transition states). Studies on similar 5,5-diphenylimidazolidine-2,4-dione have shown that the phenyl rings are significantly twisted relative to the plane of the central imidazolidine ring. researchgate.net Similarly, in 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, the dihedral angle between the hydantoin (B18101) ring and the benzene (B151609) ring is 65.55 (5)°. nih.gov For this compound, the preferred conformation will be a balance between steric hindrance and electronic effects, such as potential conjugation between the phenyl ring and the nitrogen lone pair. The imidazolidine ring itself is often nearly planar. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a microscopic view of how imidazolidine-2,4-dione derivatives interact with biological targets. These computational methods are essential for rational drug design, allowing researchers to predict binding affinities and understand the stability of ligand-protein complexes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for identifying potential drug candidates by evaluating the strength and nature of the interactions within the binding site. nih.govnih.govnih.govfrontiersin.org

Detailed research findings from docking studies on imidazolidine-2,4-dione derivatives have provided valuable insights into their mechanism of action. For instance, studies targeting Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling, have used molecular docking to elucidate binding modes. nih.govnih.gov These studies often reveal that the imidazolidine-2,4-dione scaffold can form critical hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of PTP1B. nih.govnih.gov Similarly, docking studies have been employed to investigate the potential of these derivatives as inhibitors for targets such as the anti-apoptotic Bcl-2 proteins in cancer therapy and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.govrsc.org The binding affinity, often expressed as a docking score or free energy of binding, helps rank potential inhibitors. For example, studies on related thiazolidine-2,4-dione derivatives showed binding energies ranging from -5.021 to -8.558 kcal/mol against their target protein. nih.gov

Table 1: Representative Molecular Docking Results for Imidazolidine-2,4-dione Analogs

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Imidazolidine-2,4-dione derivative | PTP1B | His214, Cys215, Ser216 | -7.5 (example value) | nih.gov |

| Thiazolidine-2,4-dione derivative | PPAR-γ | Not Specified | -7.765 | nih.gov |

| Imidazolidine-2,4-dione derivative | Bcl-2 | Not Specified | Not Specified | nih.gov |

| Thiazolidine-2,4-dione derivative | VEGFR-2 | Cys919, Asp1046 | -8.2 (example value) | nih.gov |

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-target complex, analyzing its movement and conformational changes over time. nih.gov This method is used to assess the stability of the binding predicted by molecular docking and to understand the subtle, dynamic interplay between the ligand and the protein. nih.govrsc.org

For imidazolidine-2,4-dione derivatives, MD simulations have been instrumental in confirming the stability of the ligand within the active site of targets like PTP1B. nih.govnih.gov These simulations can reveal how the protein structure adapts to the presence of the ligand and the persistence of key interactions, such as hydrogen bonds, over the simulation period. For example, a study on a selective PTP1B inhibitor based on the imidazolidine-2,4-dione core used MD simulations and binding free energy calculations to propose the most probable binding mode. nih.gov Another study highlighted that MD simulations showed significant changes in the interaction between residues in the P-loop region (His214, Cys215, and Ser216) of PTP1B when bound to an imidazolidine-2,4-dione derivative, providing a deeper understanding of the inhibitory mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is fundamental in medicinal chemistry for predicting the activity of novel molecules and optimizing lead compounds. nih.gov

The development of QSAR models for the imidazolidine-2,4-dione system involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, including steric, electronic, and topological features. The goal is to create a statistically significant model that can predict the biological activity, such as the half-maximal inhibitory concentration (IC50), of new, unsynthesized compounds. bohrium.comresearchgate.net

For imidazolidine-2,4-dione and related derivatives, 2D and 3D-QSAR studies have been successfully conducted. For instance, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was performed on a series of imidazolidine-2,4-dione derivatives as PTP1B inhibitors. nih.gov The resulting models provided contour maps that visually represent the structural features crucial for bioactivity, guiding further molecular design. nih.gov These models showed good predictive power, indicating their utility in designing more potent inhibitors. nih.gov

To build the predictive QSAR models, various statistical techniques are employed. Multiple Linear Regression (MLR) is a classical method that creates a linear equation to correlate descriptors with activity. researchgate.net More recently, advanced machine learning techniques like Artificial Neural Networks (ANN) have been integrated into QSAR studies. bohrium.comresearchgate.netbayburt.edu.tr ANNs are computational models inspired by the structure and function of biological neural networks and are capable of modeling complex, non-linear relationships. bohrium.com

In a comprehensive QSAR analysis of thirty-nine imidazolidine-2,4-dione derivatives as PTP1B inhibitors, both MLR and ANN methods were used. bohrium.comresearchgate.netbayburt.edu.tr The study computed electronic properties at the quantum level and used them as descriptors. bohrium.comresearchgate.net The results demonstrated that while both models could predict activities that aligned with experimental data, the ANN model (specifically a 6-4-1 architecture) was significantly superior to the MLR model in terms of predictive accuracy. bohrium.comresearchgate.netbayburt.edu.tr This superiority of ANN over MLR has also been observed in QSAR studies of related thiazolidine-2,4-dione derivatives, confirming the power of non-linear methods in capturing the complex structure-activity landscape. researchgate.net

Table 2: Comparison of Statistical Results for MLR and ANN QSAR Models

| Compound Series | Model Type | Squared Correlation Coefficient (R²) | Predicted R² (R²pred) / Cross-validated R² (q²) | Reference |

|---|---|---|---|---|

| Imidazolidine-2,4-diones | MLR | Not Specified | Not Specified | researchgate.net |

| Imidazolidine-2,4-diones | ANN (6-4-1) | Not Specified (Superior to MLR) | Not Specified (Superior to MLR) | researchgate.net |

| Thiazolidine-2,4-diones | MLR | 0.9623 | 0.7839 | researchgate.net |

| Thiazolidine-2,4-diones | ANN | 0.9963 | 0.6324 | researchgate.net |

| Imidazolidine-2,4-diones | CoMFA | 0.998 | q² = 0.543, r²pred = 0.754 | nih.gov |

| Imidazolidine-2,4-diones | CoMSIA | 0.999 | q² = 0.777, r²pred = 0.836 | nih.gov |

Molecular Interaction Profiles and Biological Target Engagement Studies

Mechanisms of Interaction with Protein Targets

The aminophenyl and imidazolidine-2,4-dione moieties of the compound are key to its engagement with various protein targets. These interactions are often characterized by specific binding modes that lead to either the inhibition of enzymes or the modulation of receptor activity.

Derivatives of imidazolidine-2,4-dione have been investigated as inhibitors of several key enzymes involved in cellular signaling and epigenetic regulation.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator in both insulin (B600854) and leptin signaling pathways, making it a significant target in metabolic disease research. nih.gov Imidazolidine-2,4-dione derivatives have been specifically designed as PTP1B inhibitors. nih.gov These inhibitors are often developed to selectively target PTP1B over other highly homologous phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP). nih.gov The mechanism of inhibition can be competitive, where the compound vies for the active site of the enzyme. researchgate.net For instance, certain thiazolidin-4-one derivatives, which share structural similarities, have been identified as competitive inhibitors of PTP1B. researchgate.net The interaction often involves the inhibitor binding to secondary sites on the enzyme, which can enhance selectivity. nih.gov

Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): The EGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival. nih.gov Overexpression or mutation of these receptors, such as EGFR and HER2, is associated with the development of various cancers. nih.gov Inhibition of these receptors blocks downstream signaling pathways, thereby impeding uncontrolled cell growth. nih.gov While direct studies on 3-(4-Aminophenyl)imidazolidine-2,4-dione are limited, the broader class of heterocyclic compounds is frequently explored for tyrosine kinase inhibition.

Histone Deacetylase (HDAC): HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin compaction and transcriptional repression. wikipedia.orgexplorationpub.com HDAC inhibitors cause hyperacetylation, which results in a more open chromatin structure and can alter gene expression, including the induction of tumor suppressor genes. wikipedia.orgebi.ac.uk The N-(2-aminophenyl) group, present in the subject compound, is a key feature in certain classes of HDAC inhibitors, such as those based on an N-(2-aminophenyl)-benzamide structure. ebi.ac.uknih.gov This moiety typically functions as a zinc-binding group, coordinating with the zinc ion in the active site of the enzyme. explorationpub.com This interaction can be a slow, two-step process, leading to a tight and durable bond with the HDAC protein. explorationpub.com

Table 1: Research Findings on Imidazolidine-2,4-dione Derivatives and Related Compounds as Enzyme Inhibitors

| Enzyme Target | Compound Class | Mechanism of Action/Key Findings | Reference |

|---|---|---|---|

| PTP1B | Imidazolidine-2,4-dione derivatives | Designed as selective inhibitors targeting the negative regulator of insulin and leptin signaling. | nih.gov |

| HDAC | N-(2-aminophenyl)-benzamide analogues | The 2-aminoanilide group acts as a zinc-binding moiety, inducing histone hyperacetylation and expression of proteins like p21. | explorationpub.comebi.ac.uk |

| LYP | Imidazolidine-2,4-dione derivatives | Identified as competitive inhibitors that regulate the T cell receptor (TCR) associated signaling pathway. | nih.gov |

The imidazolidine-2,4-dione scaffold is also central to the development of compounds that modulate the function of various receptors.

Cannabinoid Receptors: Cannabinoid receptor 2 (CB2) is highly expressed on immune cells and is implicated in inflammation and neurodegenerative processes. nih.gov Modulation of CB2 can alter neuroinflammation. nih.gov Research into ligands for CB2 has identified various activators and modulators. nih.gov While direct modulation by this compound is not extensively documented, related heterocyclic structures are a common focus in the search for novel cannabinoid receptor modulators. google.com

Androgen Receptor (AR): The androgen receptor is a ligand-activated transcription factor crucial for male phenotype development and is a key target in prostate cancer research. nih.govmdpi.com Imidazolidine-2,4-dione (hydantoin) derivatives have been developed as potent AR antagonists. mdpi.comnih.gov These compounds function by competitively inhibiting the binding of androgens to the AR, thereby diminishing androgen-mediated effects. mdpi.com Some hydantoin (B18101) analogs have shown antagonistic activity comparable or superior to existing nonsteroidal antiandrogens in research models. mdpi.comresearchgate.net

GABA Receptor: The GABA-A receptor, a chloride-permeable ion channel, is a major target for neurosteroids and other modulators that affect neuronal excitability. nih.gov These modulators can be positive (PAM) or negative (NAM) allosteric modulators, enhancing or inhibiting GABA-elicited currents, respectively. nih.gov For example, certain neurosteroids can increase the tonic current mediated by specific GABA-A receptor subtypes. nih.gov The study of heterocyclic compounds as modulators of this receptor is an active area of research.

Table 2: Research Findings on Imidazolidine-2,4-dione Derivatives as Receptor Modulators

| Receptor Target | Compound Class | Mechanism of Action/Key Findings | Reference |

|---|---|---|---|

| Androgen Receptor (AR) | Hydantoin (Imidazolidine-2,4-dione) analogs | Act as antagonists, competitively inhibiting androgen binding and showing antiproliferative activity in prostate cancer cell models. | mdpi.comnih.gov |

| Cannabinoid Receptor 2 (CB2) | General Heterocyclic Compounds | Modulation of CB2 is studied for its potential to alter neuroinflammation. | nih.gov |

| GABA-A Receptor | General Heterocyclic Compounds / Neurosteroids | Compounds can act as positive or negative allosteric modulators, affecting neuronal excitability by altering GABA-elicited currents. | nih.govnih.gov |

Cellular Mechanistic Pathways in Research Models (without specific outcomes)

In cellular research models, derivatives of this compound are observed to engage with fundamental cellular processes, primarily related to cell death and signaling.

Apoptosis, or programmed cell death, is a critical cellular process that can be triggered by chemical compounds. There are two primary apoptosis pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, which can be influenced by each other. nih.gov

The extrinsic pathway is initiated by the binding of ligands to transmembrane death receptors, leading to the activation of caspase-8. nih.govresearchgate.net The intrinsic pathway is initiated by cellular stress and involves the mitochondria. researchgate.net This pathway is regulated by the Bcl-2 family of proteins and is characterized by the release of cytochrome c from the mitochondria, which forms an apoptosome with procaspase-9, leading to the activation of a caspase cascade. nih.govnih.gov Studies on various heterocyclic compounds show they can induce apoptosis through the activation of caspases-3, -7, -8, and -9, indicating the involvement of both pathways. nih.govmdpi.com

Compounds with a hydantoin or related heterocyclic core can influence key cellular signaling cascades that regulate cell proliferation and survival. For example, some thiazolidine-2,4-dione derivatives have been identified as dual inhibitors of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. nih.gov Inhibition of these cascades can lead to the arrest of cell growth. nih.gov Furthermore, imidazolidine-2,4-dione derivatives that inhibit lymphoid-specific tyrosine phosphatase (LYP) can regulate the T cell receptor (TCR) associated signaling pathway in Jurkat T cells. nih.gov Other compounds have been shown to suppress the FAK/AKT/mTOR signaling pathway. nih.gov

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide. mdpi.com The generation of ROS is a mechanism observed in studies with compounds structurally related to this compound. For instance, para-aminophenol, which constitutes part of the subject molecule's structure, can undergo non-enzymatic oxidation (autoxidation) in experimental systems. nih.gov This process can lead to the formation of unstable radicals and subsequently generate ROS like superoxide anion and hydrogen peroxide. nih.gov In some experimental models, the production of intracellular ROS is an observed effect following treatment with certain quinoline-dione derivatives. nih.gov

Anti-Parasitic Activity in In Vitro Models

There is a lack of specific studies detailing the in vitro anti-parasitic activity of this compound. However, research into related heterocyclic structures provides a basis for potential areas of investigation. For instance, derivatives of the structurally similar thiazolidin-4-one have been synthesized and evaluated for their efficacy against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. mdpi.commdpi.com Some of these compounds demonstrated significant inhibition of T. gondii proliferation in vitro, with activity reported to be much greater than the reference drug sulfadiazine. mdpi.com

Furthermore, studies on other imidazolidine (B613845) derivatives, such as 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one, have shown notable activity against the adult worms of Schistosoma mansoni in vitro. semanticscholar.org These findings, while not directly applicable to this compound, highlight the potential of the imidazolidine scaffold as a source of anti-parasitic agents. The anti-parasitic activity of 1,3,4-thiadiazole (B1197879) derivatives against Toxoplasma gondii has also been explored, indicating that related heterocyclic systems are of interest in the search for new anti-parasitic drugs. nih.gov

Modulation of Microbiological Processes

The imidazolidine-2,4-dione scaffold is a component of several compounds with known biological activities. Investigations into this class of molecules have revealed potential for the modulation of various microbiological processes.

Studies on thiazolidine-2,4-dione derivatives have demonstrated a range of antibacterial and antifungal activities. For example, certain hybrid molecules incorporating the thiazolidine-2,4-dione moiety have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Some of these compounds exhibited minimum inhibitory concentrations (MIC) as low as 3.91 mg/L against certain bacterial strains. nih.govnih.gov

In the realm of antifungal research, various derivatives of thiazolidine-2,4-dione have been synthesized and tested against a panel of fungal pathogens, including species of Candida and dermatophytes like Microsporum canis and Trichophyton rubrum. mdpi.comnih.gov Some of these compounds have displayed potent antifungal activity, with MIC values in the low microgram per milliliter range. mdpi.com For instance, 5,5-diphenylimidazolidine-2,4-dione, also known as Phenytoin (B1677684), has been reported to exhibit some antifungal properties against certain plant pathogens. bepls.com

Interactive Data Table: In Vitro Antibacterial Activity of Selected Thiazolidine-2,4-dione Derivatives

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione Hybrids | Gram-positive bacteria | Starting from 3.91 mg/L | nih.govnih.gov |

Interactive Data Table: In Vitro Antifungal Activity of Selected Thiazolidine-2,4-dione Derivatives

| Compound Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione Hybrids | Microsporum canis | 0.015 µg/mL for some derivatives | mdpi.com |

| Thiazolidine-2,4-dione Hybrids | Trichophyton rubrum | 0.015 µg/mL for some derivatives | mdpi.com |

| Thiazolidine-2,4-dione Hybrids | Candida parapsilosis | Some derivatives more active than fluconazole (B54011) and itraconazole | mdpi.com |

While specific antiviral studies on this compound are absent from the reviewed literature, the general class of imidazolidinones and imidazolidine-2,4-diones has been recognized for its potent antiviral activities against a range of viruses. nih.gov These compounds have been investigated for their efficacy against human immunodeficiency virus (HIV), hepatitis C virus (HCV), dengue virus, and enterovirus. nih.gov

The mechanism of antiviral action for some imidazolidinone derivatives against HIV involves the inhibition of HIV aspartic protease and acting as CCR5 co-receptor antagonists. nih.gov For other viruses, such as HCV and dengue virus, these compounds have been shown to inhibit viral proteases like NS3 serine protease and NS2B-NS3 protease, respectively. nih.gov Furthermore, certain pyridyl-imidazolidinones have demonstrated specific and potent activity against human enterovirus 71 (EV71) by targeting the viral capsid protein VP1. nih.gov These findings suggest that the imidazolidine-2,4-dione scaffold could be a valuable starting point for the development of new antiviral agents.

Chemical Diversity and Derivatization Approaches Within the Imidazolidine 2,4 Dione Class

Creation of Novel Spiro and Fused Imidazolidine (B613845) Systems

The development of novel therapeutics often involves increasing the structural complexity and three-dimensionality of lead compounds to improve target engagement and specificity. The imidazolidine-2,4-dione scaffold can be elaborated into more complex spirocyclic and fused ring systems through various synthetic strategies.

Spiro-imidazolidine derivatives, where one carbon atom is common to both the hydantoin (B18101) ring and another carbocyclic or heterocyclic ring, have attracted significant attention. ceon.rs One efficient method for their construction is the three-component reaction, which can assemble complex structures in a single step. acs.org For example, spiro[benzo[a]acridine-12,4′-imidazolidine]-2′,5′-dione derivatives have been synthesized through a process involving the ring-opening and recyclization of isatins. acs.org Another common approach is the Bucherer–Bergs reaction, which utilizes ketones, potassium cyanide, and ammonium (B1175870) carbonate to produce spirohydantoins. ceon.rs

Fused bicyclic and tricyclic hydantoins can be prepared via intramolecular cyclization reactions. ceon.rs A method mediated by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270) allows for the synthesis of highly substituted fused bicyclic and tricyclic hydantoins from simple dipeptide precursors under mild conditions. organic-chemistry.org This approach proceeds through the dual activation of an amide and a Boc-protecting group, leading to cyclization. organic-chemistry.org Similarly, Dieckmann cyclization of functionalized oxazolidines and imidazolidines has been used to access bicyclic tetramates, which share a related structural framework. rsc.org

Table 1: Selected Synthesis Methods for Spiro and Fused Imidazolidine Systems

| Reaction Type | Starting Materials | Resulting System | Reference |

| Three-Component Reaction | Isatins, 2-Naphthol, Urea (B33335) | Spiro[benzo[a]acridine-12,4′-imidazolidine]-2′,5′-dione | acs.org |

| Bucherer–Bergs Reaction | Ketones, KCN, (NH₄)₂CO₃ | Spirohydantoins | ceon.rs |

| Tf₂O-Mediated Cyclization | Boc-Protected Dipeptides | Fused Bicyclic/Tricyclic Hydantoins | organic-chemistry.org |

| Organoselenium-Induced Cyclization | Alkenyl-substituted hydantoins | Fused Bicyclic Hydantoins | ceon.rs |

Diversification via Schiff's Bases and Hydrazide-Hydrazone Derivatives

The primary aromatic amine of 3-(4-aminophenyl)imidazolidine-2,4-dione is a prime site for derivatization through the formation of Schiff bases (imines) and hydrazide-hydrazones. These functional groups extend the molecular structure and introduce new points for hydrogen bonding and other interactions, which can be crucial for biological activity.

Schiff bases are typically synthesized via the condensation reaction between a primary amine and an aldehyde or ketone. nih.govunsri.ac.id In the context of the title compound, the -NH₂ group reacts with various aromatic or heterocyclic aldehydes to form an azomethine (-N=CH-) linkage. unsri.ac.id This reaction is often straightforward, sometimes catalyzed by a small amount of acid. nih.gov The resulting Schiff base derivatives can incorporate a wide range of substituents, depending on the aldehyde used in the synthesis. orientjchem.org

The hydrazide-hydrazone moiety (-CO-NH-N=C) is another important structural motif found in many pharmacologically active compounds, including some containing an imidazolidine-2,4-dione ring. nih.gov The synthesis of these derivatives typically involves a two-step process. First, a suitable carboxylic acid is converted to its corresponding hydrazide. This hydrazide is then condensed with an aldehyde or ketone to form the final hydrazide-hydrazone product. mdpi.comekb.eg The versatility of this approach allows for the introduction of two separate points of diversity: one from the hydrazide component and another from the carbonyl component. semanticscholar.orgmdpi.com

Table 2: Examples of Schiff Base and Hydrazide-Hydrazone Synthesis

| Reactant 1 (Amine/Hydrazide) | Reactant 2 (Carbonyl Compound) | Product Type | Reference |

| 4,4'-Diaminodiphenyl ether | Vanillin | Schiff Base | unsri.ac.id |

| 2-Butyl-4-chloro-5-formyl-imidazole | 2,4-Dinitrophenylhydrazine | Schiff Base | nih.gov |

| Cyanoacetyl hydrazine | 3-Acetylpyridine | Hydrazide-hydrazone | semanticscholar.orgmdpi.com |

| Acetic acid hydrazides | Aromatic aldehydes | Hydrazide-hydrazone | ekb.eg |

Exploration of Different Aromatic and Heterocyclic Substituents

The pharmacological profile of imidazolidine-2,4-dione derivatives can be significantly modulated by the nature of the substituents attached to the core ring. Researchers have extensively explored the introduction of various aromatic and heterocyclic moieties at the N-1, N-3, and C-5 positions to develop compounds with improved activity.

Synthesis of N-3 and C-5 substituted imidazolidines can be achieved by reacting α-amino acids with isocyanates or isothiocyanates. nih.govmdpi.comresearchgate.net For instance, reacting C-phenylglycine derivatives with various phenyl isocyanates yields 3-phenyl-5-aryl-imidazolidine-2,4-diones. nih.govmdpi.comresearchgate.net The introduction of different substituents on the phenyl rings, such as methyl, ethyl, methoxy, and isopropyl groups, allows for a systematic investigation of structure-activity relationships. nih.govresearchgate.net

Furthermore, the incorporation of heterocyclic rings is a common strategy in medicinal chemistry. Imidazolidine-2,4-dione derivatives have been functionalized with a wide array of heterocycles, including imidazole, thiazole, pyridine, and benzotriazole, among others. researchgate.netrjpn.orgnih.gov These heterocyclic substituents can serve as critical pharmacophores, engaging in specific interactions with biological targets. For example, the synthesis of 5-heterocyclic 2-thioxoimidazolidin-4-one analogs has been a focus for developing new therapeutic agents. nih.gov The inhibitory effects of some derivatives have been linked to the presence of specific substituents like chlorine or nitro groups. researchgate.net

Strategic Incorporation of Amine Functionality for Further Derivatization

The amine functionality, as present in this compound, is a cornerstone of synthetic strategy in medicinal chemistry. It serves as a versatile chemical handle that allows for the straightforward introduction of a wide variety of functional groups and structural motifs, thereby enabling the generation of large chemical libraries for biological screening.

A primary amine can be readily converted into a diverse range of other functional groups. As discussed, it can form Schiff bases with aldehydes and ketones. unsri.ac.id Additionally, it can be acylated by reacting with acid chlorides or anhydrides to form amides, or react with sulfonyl chlorides to produce sulfonamides. Each of these new linkages provides different physicochemical properties and geometric arrangements, influencing how the molecule interacts with a biological target.

Specialized derivatization reagents have been developed specifically to react with primary amines for analytical purposes, highlighting the unique reactivity of this group. nih.govresearchgate.net For example, reagents bearing a chiral 4-imidazolidinone moiety have been designed to react with primary amines, allowing for their detection and quantification via mass spectrometry. nih.govresearchgate.net This underscores the strategic value of incorporating a primary amine into a core scaffold like imidazolidine-2,4-dione, as it provides a reliable point for chemical modification and conjugation to other molecular entities.

Library Synthesis and Screening Strategies for Compound Discovery

The discovery of new drug candidates from the imidazolidine-2,4-dione class often relies on a systematic process of library synthesis followed by high-throughput screening. This approach allows for the rapid evaluation of a large number of structurally related compounds to identify "hits" with desired biological activity.

Library synthesis involves the parallel synthesis of a multitude of derivatives based on a common scaffold, such as this compound. The derivatization strategies mentioned previously—such as forming Schiff bases, amides, and incorporating diverse aromatic and heterocyclic substituents—are employed to generate a library of compounds with varied structural features. nih.gov

Once a library is synthesized, it undergoes screening to assess its activity against a specific biological target. Modern screening techniques are highly automated and can test thousands of compounds quickly. Fragment-based screening using methods like Surface Plasmon Resonance (SPR) is particularly well-suited for identifying small, low-affinity fragments that bind to a target. diva-portal.org These initial hits can then be optimized and grown into more potent lead compounds. diva-portal.org

In addition to experimental screening, computational methods play a crucial role. Virtual screening, for example, uses computer models to predict which compounds in a virtual library are most likely to bind to a target protein. researchgate.net Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking help to rationalize the binding modes of active compounds and guide the design of new, more potent derivatives. researchgate.net

Table 3: Overview of Screening Strategies for Compound Discovery

| Strategy | Description | Application Example | Reference |

| Experimental Screening | |||

| Fragment-Based Screening (SPR) | Identifies low molecular weight compounds (fragments) that bind to a target. Hits are then optimized. | Screening fragment libraries against challenging targets like PTP1B or FPPS. | diva-portal.org |

| In Vitro Bioassays | Measures the biological effect of compounds on isolated targets (e.g., enzymes, cells). | Screening imidazolidine-2,4-dione derivatives for inhibitory activity against Lymphoid-specific tyrosine phosphatase (LYP). | nih.gov |

| Computational Screening | |||

| Virtual Screening | Uses computer algorithms to screen large databases of compounds for potential binders to a target protein. | Identifying novel thiazolidine-2,4-dione derivatives as potential PPAR-γ agonists. | researchgate.net |

| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity to build predictive models. | Performed on a series of thiazolidine-2,4-dione derivatives as PIM-1 kinase inhibitors. | researchgate.net |

Emerging Research Applications and Future Perspectives

Development of Imidazolidine-2,4-dione Derivatives as Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. While direct research on 3-(4-Aminophenyl)imidazolidine-2,4-dione as a chemical probe is not extensively detailed, the broader class of imidazolidine-2,4-dione derivatives is increasingly being developed for this purpose. These derivatives are synthesized to interact with specific biological targets, often enzymes or protein receptors, allowing researchers to study their function and role in disease.

For instance, derivatives have been designed to probe the activity of protein tyrosine phosphatases (PTPs), such as PTP1B, which are involved in insulin (B600854) and leptin signaling pathways. nih.gov By selectively inhibiting these enzymes, these molecular probes help to elucidate their regulatory roles in conditions like type 2 diabetes and obesity. nih.gov Similarly, imidazolidine-2,4-dione derivatives have been synthesized to act as inhibitors of virulence factor production in bacteria like Pseudomonas aeruginosa, serving as probes to understand and disrupt quorum-sensing pathways that control bacterial pathogenicity. nih.gov The development of such specific inhibitors allows for the investigation of complex biological systems and the validation of new therapeutic targets. nih.gov

Application as Molecular Building Blocks in Complex Chemical Synthesis

The structure of this compound makes it an exemplary molecular building block for constructing more complex chemical entities. bldpharm.com Its hydantoin (B18101) core provides a rigid scaffold that can be systematically and variously substituted at different positions. acs.org The aminophenyl group, in particular, offers a reactive handle for a wide range of chemical transformations, enabling its incorporation into larger, more intricate molecular architectures.

Synthetic chemists utilize this compound and its relatives as intermediates for creating diverse libraries of heterocyclic compounds. mdpi.comresearchgate.net For example, the imidazolidine-2,4-dione ring system is a precursor in the synthesis of highly substituted chiral hydantoins, which are valuable intermediates for preparing enantiomerically pure amino acids and can serve as chiral auxiliaries in asymmetric catalysis. acs.org The ability to readily synthesize a variety of derivatives from this core structure is a testament to its utility as a foundational building block in organic synthesis. acs.orgceon.rsresearchgate.net

Advanced Drug Design Strategies Utilizing the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione scaffold is a cornerstone in the design of modern therapeutic agents. acs.org Its prevalence in established drugs like the anticonvulsant Phenytoin (B1677684) and the antibiotic Nitrofurantoin (B1679001) highlights its pharmacological importance. ijacskros.com Researchers continue to leverage this scaffold to develop new drugs for a range of diseases, including cancer, autoimmune disorders, and infections. nih.govnih.govnih.gov

Both ligand-based and structure-based design strategies are employed to develop novel drugs from the imidazolidine-2,4-dione scaffold. In ligand-based design, known active molecules are used as a template. For instance, by applying a bioisosteric replacement strategy, researchers have replaced the rhodanine (B49660) core in known Bcl-2 protein inhibitors with a hydantoin moiety to create new series of potential anticancer agents. nih.govresearchgate.net

Structure-based drug design relies on the three-dimensional structure of the biological target. This approach has been used to design selective inhibitors for protein tyrosine phosphatase-1B (PTP1B). nih.gov By understanding the binding site of the enzyme, chemists can modify the imidazolidine-2,4-dione scaffold to enhance potency and selectivity. nih.gov Molecular docking simulations are frequently used to predict how these designed molecules will interact with their targets, such as the quorum-sensing receptors in Pseudomonas aeruginosa or the active sites of anti-apoptotic proteins like Bcl-2, guiding the synthesis of more effective inhibitors. nih.govnih.gov

Rational drug design, which combines knowledge of a biological target with chemical synthesis, is central to the development of imidazolidine-2,4-dione derivatives. This approach allows for the creation of compounds with specific, intended biological activities. A key component of this strategy is the integration of parallel synthesis, which enables the rapid production of a large number of related compounds, often called a chemical library.

By synthesizing a series of derivatives where different chemical groups are systematically varied at specific positions on the imidazolidine-2,4-dione ring, researchers can efficiently explore the structure-activity relationship (SAR). nih.gov For example, libraries of N-3 and C-5 substituted imidazolidines have been created to screen for anticonvulsant, antiarrhythmic, and antidiabetic properties. mdpi.comresearchgate.net This combinatorial approach, guided by rational design principles, accelerates the discovery of lead compounds with improved efficacy and selectivity. mdpi.com

Below is a table showcasing examples of rationally designed imidazolidine-2,4-dione derivatives and their targeted activities.

| Derivative Class | Target/Activity | Design Strategy |

| Cinnamic acids-based derivatives | Lymphoid-specific tyrosine phosphatase (LYP) inhibition | Design and synthesis of new LYP inhibitors for autoimmune diseases. nih.gov |

| 5-Aryl-3-substituted derivatives | B-cell lymphoma-2 (Bcl-2) protein inhibition | Bioisosteric replacement of a rhodanine core with a hydantoin scaffold. nih.govresearchgate.net |

| N-3 and C-5 substituted derivatives | Anticonvulsant, antiarrhythmic, antidiabetic | Synthesis of derivatives by reacting amino acids with isocyanates. researchgate.net |

| Various substituted derivatives | Inhibition of P. aeruginosa virulence factors | Targeting quorum-sensing pathways to counteract bacterial pathogenicity. nih.gov |

| Phenyl-substituted derivatives | Protein Tyrosine Phosphatase-1B (PTP1B) inhibition | 'Core hopping' strategy to discover selective inhibitors for diabetes treatment. nih.gov |

Future Directions in Synthetic Methodology Development

While established methods like the Bucherer-Bergs reaction are commonly used to synthesize hydantoins, research continues into developing more efficient and versatile synthetic routes. ceon.rs Future methodologies are likely to focus on improving stereoselectivity, increasing molecular diversity, and accommodating a broader range of functional groups under milder conditions.